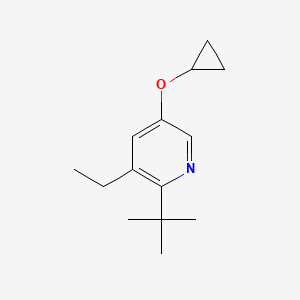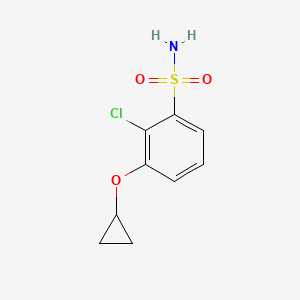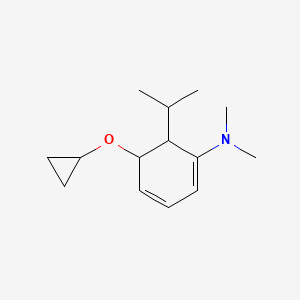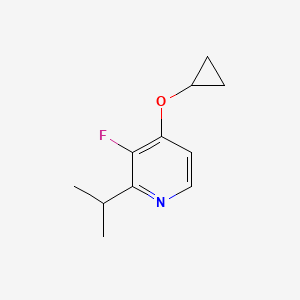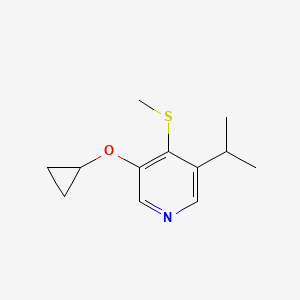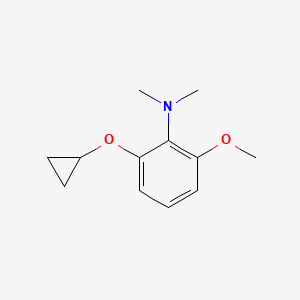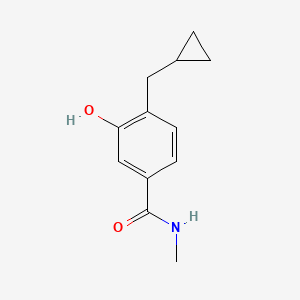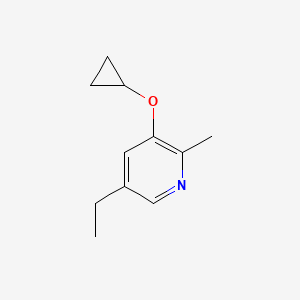
2-Tert-butyl-4-cyclopropoxy-6-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-cyclopropoxy-6-iodopyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of a tert-butyl group at the second position, a cyclopropoxy group at the fourth position, and an iodine atom at the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-cyclopropoxy-6-iodopyridine can be achieved through several steps:
Starting Material: The synthesis begins with the preparation of 2-tert-butyl-4-cyclopropoxy-pyridine.
Iodination: The iodination of the pyridine ring is typically carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is conducted under mild conditions to ensure selective iodination at the sixth position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-cyclopropoxy-6-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-6-iodopyridine is primarily based on its ability to undergo substitution reactions. The iodine atom serves as a leaving group, allowing nucleophiles to attack the pyridine ring and form new bonds. This reactivity is influenced by the electron-donating effects of the tert-butyl and cyclopropoxy groups, which stabilize the intermediate states during the reaction.
Vergleich Mit ähnlichen Verbindungen
- 2-Tert-butyl-4-methoxy-6-iodopyridine
- 2-Tert-butyl-4-ethoxy-6-iodopyridine
- 2-Tert-butyl-4-cyclopropoxy-6-bromopyridine
Comparison:
- Structural Differences: The primary difference lies in the substituents at the fourth and sixth positions. For example, replacing the cyclopropoxy group with a methoxy or ethoxy group can alter the compound’s reactivity and physical properties.
- Reactivity: The presence of different substituents can influence the compound’s reactivity in substitution and other chemical reactions. For instance, the cyclopropoxy group may provide steric hindrance, affecting the rate of nucleophilic substitution.
- Applications: While similar compounds may have overlapping applications, the unique combination of substituents in 2-Tert-butyl-4-cyclopropoxy-6-iodopyridine can offer distinct advantages in specific research and industrial contexts.
Eigenschaften
Molekularformel |
C12H16INO |
|---|---|
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
2-tert-butyl-4-cyclopropyloxy-6-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)10-6-9(7-11(13)14-10)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
VAZUVCIAWJLRKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=CC(=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


